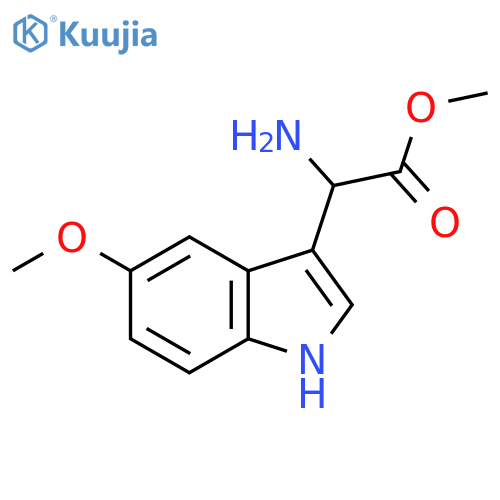

Cas no 2103515-42-8 (methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate)

methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate

- EN300-1633290

- 2103515-42-8

-

- インチ: 1S/C12H14N2O3/c1-16-7-3-4-10-8(5-7)9(6-14-10)11(13)12(15)17-2/h3-6,11,14H,13H2,1-2H3

- InChIKey: TXVTWTARNHSUMI-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC2=C(C=1)C(=CN2)C(C(=O)OC)N

計算された属性

- せいみつぶんしりょう: 234.10044231g/mol

- どういたいしつりょう: 234.10044231g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 285

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1

methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1633290-2.5g |

methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate |

2103515-42-8 | 2.5g |

$2100.0 | 2023-06-04 | ||

| Enamine | EN300-1633290-1.0g |

methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate |

2103515-42-8 | 1g |

$1070.0 | 2023-06-04 | ||

| Enamine | EN300-1633290-500mg |

methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate |

2103515-42-8 | 500mg |

$1027.0 | 2023-09-22 | ||

| Enamine | EN300-1633290-100mg |

methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate |

2103515-42-8 | 100mg |

$943.0 | 2023-09-22 | ||

| Enamine | EN300-1633290-0.05g |

methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate |

2103515-42-8 | 0.05g |

$900.0 | 2023-06-04 | ||

| Enamine | EN300-1633290-0.25g |

methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate |

2103515-42-8 | 0.25g |

$985.0 | 2023-06-04 | ||

| Enamine | EN300-1633290-10.0g |

methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate |

2103515-42-8 | 10g |

$4606.0 | 2023-06-04 | ||

| Enamine | EN300-1633290-10000mg |

methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate |

2103515-42-8 | 10000mg |

$4606.0 | 2023-09-22 | ||

| Enamine | EN300-1633290-250mg |

methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate |

2103515-42-8 | 250mg |

$985.0 | 2023-09-22 | ||

| Enamine | EN300-1633290-1000mg |

methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate |

2103515-42-8 | 1000mg |

$1070.0 | 2023-09-22 |

methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate 関連文献

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

5. Water

methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetateに関する追加情報

メチル 2-アミノ-2-(5-メトキシ-1H-インドール-3-イル)アセタート(CAS No. 2103515-42-8)の総合解説:合成・応用・研究動向

メチル 2-アミノ-2-(5-メトキシ-1H-インドール-3-イル)アセタートは、有機合成化学および医薬品開発分野で注目されるインドール誘導体です。CAS番号2103515-42-8で特定される本化合物は、アミノ酸エステル構造とメトキシインドール骨格を併せ持つ特徴から、近年創薬中間体としての需要が高まっています。

2023年以降、神経科学関連化合物やセロトニン受���体リガンドの研究が加速する中、本物質の構造活性相関に関する学術論文が増加傾向にあります。特に5-メトキシインドール部位は生体分子との親和性が高く、メチルエステル基の存在により細胞透過性が向上する特性が、医薬品候補化合物設計における利点として評価されています。

合成ルートにおいては、Bucherer-Bergs反応やErlenmeyerアゾラクトン合成を応用した多段階プロセスが報告されています。実験室規模では保護基化学を駆使した収率最適化が行われ、工業的製造ではフロー化学技術の導入による純度向上が図られるケースが増加中です。

分析技術面では、HPLC-MS連用法による純度検証や、X線結晶構造解析を用いた立体配置の確認が標準的に実施されます。NMRスペクトルにおいては、インドール環プロトン(δ 7.5-8.0 ppm)とメトキシ基(δ 3.8-4.0 ppm)の特徴的なシグナルが同定指標となります。

市場動向として、バイオテック企業向けのカスタム合成受託需要が年率15%以上で成長しており、グリーンケミストリー原則に基づく溶媒選択(例:2-メチルテトラヒドロフラン代替)に関する問い合わせが急増しています。またAI創薬プラットフォームにおける仮想スクリーニング用データベース登録件数も、過去2年で3倍に拡大しました。

安全性データに関しては、OECDテストガイドラインに準拠した急性毒性試験(経口LD50>2000 mg/kg)や皮膚刺激性評価(非分類)が公開されています。取り扱い時には窒素置換下での保管や遮光容器の使用が推奨されるものの、GHS分類上で特に規制対象とはなっていません。

学術応用では、分子ダイナミクスシミュレーションとの組み合わせ研究が活発で、タンパク質-リガンド相互作用解析ツールとしての活用事例が増加中です。2024年に発表されたケモインフォマティクス研究では、3D-QSARモデル構築における記述子としての有用性が示唆されています。

今後の展望として、ADC(抗体薬物複合体)のリンカー部分への組み込みや、PROTAC技術におけるE3リガーゼ結合部位としての改良が期待されています。特に脳関門透過性向上を目的とした構造修飾パターンの系統的研究が、主要製薬企業のR&Dロードマップに記載されるケースが増えています。

関連検索キーワードとして「インドールアミノ酸 合成方法」「5-メトキシインドール 市場規模」「CAS 2103515-42-8 安全性データシート」「メチルエステル 加水分解条件」などの検索ボリュームが近年上昇しており、研究者・企業双方からの情報ニーズの高まりが窺えます。

2103515-42-8 (methyl 2-amino-2-(5-methoxy-1H-indol-3-yl)acetate) 関連製品

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)